3-(4-methoxyphenyl)-9-(propan-2-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Description
BenchChem offers high-quality 3-(4-methoxyphenyl)-9-(propan-2-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-9-(propan-2-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-propan-2-yl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c1-12(2)26-10-16-17(29-11-26)9-8-15-19(27)18(13-4-6-14(28-3)7-5-13)21(22(23,24)25)30-20(15)16/h4-9,12H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNHJPJOLYFQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C(F)(F)F)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-9-(propan-2-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a heterocyclic derivative that has garnered interest due to its potential biological activities. This article discusses the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H19F3N2O2
- Molecular Weight : 392.37 g/mol
- CAS Number : 1226436-62-9
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory activities
- Neuroprotective effects
The biological efficacy of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing chromene structures often demonstrate significant antioxidant capabilities, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The potential interaction with neurotransmitter receptors may contribute to neuroprotective effects.
Anticancer Activity
A study investigated the anticancer properties of related chromene derivatives and found that they can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, compounds with trifluoromethyl groups have shown enhanced potency against breast cancer cell lines (MCF-7) by inducing cell cycle arrest at the G1 phase .
Antimicrobial Effects
Research conducted on structurally similar compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily through disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Neuroprotective Effects
In a neuropharmacological study, derivatives of chromeno[8,7-e][1,3]oxazin were evaluated for their ability to protect neuronal cells from glutamate-induced excitotoxicity. The results indicated that these compounds could reduce neuronal death by modulating glutamate receptor activity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications, particularly in the development of new pharmaceuticals.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the chromeno[8,7-e][1,3]oxazine core can enhance its efficacy as a chemotherapeutic agent. For instance:
- Case Study : A study evaluated the cytotoxicity of related compounds on breast cancer cell lines, revealing that certain derivatives significantly reduced cell viability, suggesting their potential as effective treatments .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro and in vivo models demonstrated that it could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Case Study : A research article highlighted the anti-inflammatory activity of oxazine derivatives, with specific modifications leading to enhanced efficacy .
Neuropharmacology
Given its structural characteristics, the compound may interact with neurotransmitter systems.
Potential Antidepressant Activity
Preliminary studies suggest that this compound could modulate serotonin and norepinephrine levels, indicating potential use in treating mood disorders.
- Research Finding : Investigations into similar compounds showed promising results in animal models of depression, warranting further exploration into this compound's neuropharmacological effects .
Antiviral Research
The ongoing search for antiviral agents has led to interest in this compound's ability to inhibit viral proteases.
SARS-CoV Protease Inhibition
Recent studies have tested related compounds for their ability to inhibit SARS-CoV 3CL protease, a critical enzyme for viral replication.
- Case Study : Initial findings indicated promising IC50 values for several derivatives, suggesting potential applications in antiviral therapies .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug development.
Modifications and Efficacy
Research has focused on how variations in the methoxy and trifluoromethyl groups affect the biological activity of the compound. SAR studies indicate that:
- The presence of electron-donating groups enhances anticancer activity.
- Trifluoromethyl substitutions improve metabolic stability and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
